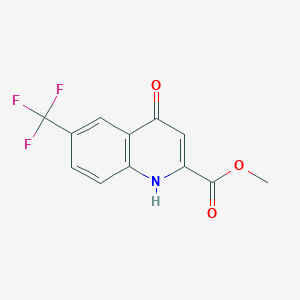

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGPEAHFOPWZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372408 | |

| Record name | Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422284-64-7, 123158-31-6 | |

| Record name | 2-Quinolinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422284-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate starting materials"

An In-depth Technical Guide for the Synthesis of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate: Starting Materials and Strategic Selection

Introduction: The Significance of the Quinoline Core in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1] Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, the subject of this guide, is a highly functionalized derivative that serves as a critical building block for advanced pharmaceutical agents. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl and carboxylate moieties provide key handles for further chemical modification.[2] This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the strategic selection of starting materials and the underlying chemical principles that govern the transformations. We will explore the causality behind experimental choices to equip researchers and drug development professionals with a robust framework for its synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By disconnecting the target molecule at its most synthetically accessible bonds, we can identify the most plausible starting materials. The quinoline ring is classically formed via cyclization reactions that build the pyridine portion onto a pre-existing aniline ring. The most logical disconnection for a 4-hydroxyquinoline is between the nitrogen (N1) and the adjacent carbon (C8a), and between C4 and C4a, which points directly to a substituted aniline and a three-carbon electrophilic component.

This analysis reveals two primary starting materials:

-

A-Ring Precursor : 4-(Trifluoromethyl)aniline

-

B-Ring Precursor : A derivative of malonic or oxaloacetic acid, such as Dimethyl 2-(ethoxymethylene)malonate.

Sources

Precision Synthesis of Trifluoromethylquinolines: The Modern Conrad-Limpach Protocol

Executive Summary

The incorporation of trifluoromethyl (

However, the introduction of a

Mechanistic Foundations: The Regioselectivity Pivot

The success of the Conrad-Limpach synthesis relies on the differentiation between kinetic and thermodynamic reaction pathways. In the reaction between an aniline and a

-

Conrad-Limpach (Thermodynamic): Formation of an imine/enamine at the ketone carbonyl, followed by thermal cyclization onto the ester. Result: 4-Hydroxyquinoline.[2][3][4]

-

Knorr (Kinetic): Attack at the ester carbonyl (forming an amide), followed by cyclization onto the ketone. Result: 2-Hydroxyquinoline (2-Quinolone).

The Effect

When using ethyl 4,4,4-trifluoroacetoacetate , the strong electron-withdrawing nature of the

-

Critical Insight: Unlike non-fluorinated analogs, the condensation of aniline with ethyl trifluoroacetoacetate strongly favors the formation of the enamino-ester (ethyl 3-anilino-4,4,4-trifluorocrotonate).

-

Thermodynamic Control: To ensure the formation of the 4-hydroxy-2-trifluoromethylquinoline (rather than the 2-hydroxy isomer), water must be rigorously excluded to drive the equilibrium toward the enamine, and high temperatures (

C) are required to overcome the activation energy for the intramolecular Friedel-Crafts-type alkylation.

Pathway Visualization

The following diagram illustrates the bifurcation between the Conrad-Limpach and Knorr pathways, highlighting the trajectory for

Figure 1: Mechanistic bifurcation. Path B represents the target Conrad-Limpach sequence required for 2-trifluoromethyl-4-quinolones.

Strategic Reagents & Precursors

Success begins with the integrity of the starting materials. The trifluoroacetoacetate moiety is sensitive.

| Reagent | Role | Critical Quality Attribute (CQA) |

| Ethyl 4,4,4-trifluoroacetoacetate | Electrophile | Moisture Content <0.1% . The hydrate form is unreactive toward enamine formation. Store under Argon. |

| Aniline Derivative | Nucleophile | Must be free of oxidation products (darkening indicates impurities that promote tarring). |

| p-Toluenesulfonic Acid (pTsOH) | Catalyst | Use monohydrate, but calculate water removal capacity. Drives the condensation step.[2] |

| Dowtherm A | Solvent | Eutectic mixture of diphenyl ether (73.5%) and biphenyl (26.5%). BP: 258°C. Essential for thermal cyclization. |

| Toluene/Benzene | Solvent | Azeotropic agent for Step 1 (Water removal). |

The Master Protocol: Two-Stage Synthesis

This protocol describes the synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline . It is designed as a self-validating system where the intermediate is isolated to ensure purity before the high-energy cyclization step.

Phase 1: Enamine Formation (Condensation)

Objective: Synthesize ethyl 3-anilino-4,4,4-trifluorocrotonate.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Aniline (50 mmol), Ethyl 4,4,4-trifluoroacetoacetate (55 mmol, 1.1 eq), and pTsOH (1 mmol, 2 mol%) into Toluene (200 mL).

-

Reaction: Heat to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

-

Checkpoint: The reaction is complete when water evolution ceases (typically 3-6 hours).

-

Validation: TLC (Hexane/EtOAc 8:1) should show the disappearance of aniline and the appearance of a less polar spot (the enamine).

-

-

Workup: Cool to room temperature. Wash with saturated NaHCO₃ (2 x 50 mL) to remove the acid catalyst. Dry the organic layer over Na₂SO₄.

-

Isolation: Concentrate under reduced pressure. The resulting oil often solidifies upon standing or cooling.

-

Note: Do not distill at high vacuum unless necessary; thermal instability can trigger premature cyclization or decomposition.

-

Phase 2: Thermal Cyclization (Conrad-Limpach)

Objective: Cyclize the enamine to the quinolone core.

-

Preparation: In a multi-neck flask equipped with a thermometer and an air condenser (wide bore to prevent clogging), heat Dowtherm A (10 mL per gram of enamine) to a rolling boil (~250-257°C ).

-

Addition: Dissolve the crude enamine from Phase 1 in a minimal amount of warm Dowtherm A or add it dropwise neat (if liquid) to the boiling solvent.

-

Critical Step: Rapid addition into the high-temperature zone is crucial to favor cyclization over polymerization.

-

Observation: Ethanol is generated as a byproduct and will flash off. Ensure the system is vented.

-

-

Duration: Maintain reflux for 15–30 minutes. Extended heating increases tar formation.

-

Quenching: Remove the heat source and allow the mixture to cool slowly to ~80°C.

-

Precipitation: Pour the warm reaction mixture into a beaker containing n-Hexane or Petroleum Ether (5-fold volume excess) with vigorous stirring. The product will precipitate as a solid.

-

Purification: Filter the solid. Wash extensively with hexane to remove Dowtherm A. Recrystallize from Ethanol or Acetone if high purity is required.

Experimental Workflow Diagram

Figure 2: Operational workflow for the two-stage synthesis.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield in Phase 1 | Incomplete water removal or hydrate impurity. | Ensure Dean-Stark is functioning. Use fresh trifluoroacetoacetate. Increase pTsOH to 5 mol%. |

| Tar Formation in Phase 2 | Heating too slowly or concentration too high. | The enamine must "hit" the solvent at 250°C instantly. Dilute the reaction (20 mL solvent/g). |

| Regioisomer Contamination | Knorr product formation (2-OH).[2] | Ensure Phase 1 workup removes all acid catalyst before Phase 2. Acid residues in Phase 2 can promote Knorr cyclization. |

| Product Oiling Out | Residual Dowtherm A. | Wash the precipitate thoroughly with hot hexane. If oil persists, triturate with diethyl ether.[1] |

Applications: The Mefloquine Pathway

The synthesis of Mefloquine , a vital antimalarial, relies on this chemistry.[1] The core scaffold is constructed using 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate .[5]

-

Substrate: 2-(trifluoromethyl)aniline.

-

Reaction: The Conrad-Limpach cyclization yields 2,8-bis(trifluoromethyl)quinolin-4-ol .

-

Downstream: The 4-hydroxy group is converted to a 4-bromo or 4-chloro intermediate (using

or

This demonstrates the utility of the Conrad-Limpach method in generating complex, multi-fluorinated heterocycles that are otherwise difficult to access.

References

-

Conrad, M., & Limpach, L. (1887).[1][4] Ueber das Chinolin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.

-

Larsen, R. D., et al. (1996).[1] Practical Synthesis of 4-Hydroxy-2-trifluoromethylquinoline. Journal of Organic Chemistry.

-

Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Foundational work on Conrad-Limpach conditions).

-

Wolf, C., et al. (2010).[1] Regioselective Synthesis of Trifluoromethyl-Substituted Quinolines. Organic & Biomolecular Chemistry.

-

VulcanChem. (2024). Synthesis Profile: 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. (Industrial protocol reference).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67793, Ethyl 4,4,4-trifluoroacetoacetate.

Sources

- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. chemimpex.com [chemimpex.com]

- 4. synarchive.com [synarchive.com]

- 5. Activity of mefloquine and mefloquine derivatives against Echinococcus multilocularis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Friedländer Synthesis of Substituted Quinolines

For researchers, scientists, and professionals in drug development, the Friedländer synthesis offers a versatile and straightforward method for the preparation of substituted quinolines.[1] This classical reaction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, remains a cornerstone in the synthesis of this important class of heterocyclic compounds.[1][2][3] Quinolines and their derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4][5] This guide provides detailed application notes, experimental protocols, and visualizations to facilitate the use of the Friedländer synthesis in a research and development setting.

Core Principles and Mechanistic Pathways

The Friedländer synthesis is fundamentally an acid- or base-catalyzed condensation followed by a cyclodehydration.[6] It involves the reaction of an o-amino-substituted aromatic aldehyde or ketone with a carbonyl compound that possesses a reactive α-methylene group.[6] Two primary mechanistic pathways are generally considered viable for this reaction.[7]

The first pathway commences with an aldol condensation between the two carbonyl-containing starting materials. This is the rate-limiting step and results in the formation of an aldol adduct. This intermediate then undergoes an elimination reaction to lose a molecule of water, forming an α,β-unsaturated carbonyl compound. The final step in this pathway is the formation of an imine, with another loss of a water molecule, to yield the quinoline product.[7]

The second proposed mechanism begins with the formation of a Schiff base from the reaction of the 2-amino substituted carbonyl compound and the other carbonyl reactant. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to afford the final quinoline derivative.[7] The reaction conditions, including the nature of the catalyst and the substrates, can influence which pathway is favored.

Catalysis and Reaction Conditions: From Classic to Contemporary

Historically, the Friedländer synthesis was conducted under harsh conditions, often requiring high temperatures and strong acid or base catalysis.[2][8] Classical conditions might involve refluxing the reactants in an aqueous or alcoholic solution with a base like sodium hydroxide, or simply heating the mixture without a catalyst at temperatures between 150 to 220°C.[8] Common catalysts include bases such as piperidine, sodium ethoxide, and potassium hydroxide, and acids like sulfuric acid and hydrochloric acid.[8][9]

However, these traditional methods often suffer from drawbacks such as low yields, difficult product isolation, and the use of environmentally harmful reagents.[10][11][12] This has spurred the development of more efficient and milder catalytic systems. Modern variations have introduced a range of catalysts that can improve reaction efficiency, selectivity, and sustainability.[1] These include Lewis acids (e.g., neodymium(III) nitrate, zirconium(IV) chloride), iodine, and ionic liquids.[1][7][13] Furthermore, solid-supported and polymer-based catalysts have gained attention due to their ease of separation, reusability, and increased product yields.[11][12] Solvent-free conditions, often coupled with microwave irradiation, have also been successfully employed to accelerate the reaction, sometimes reducing reaction times from hours or days to mere minutes.[2][14]

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Brønsted Acids/Bases | High temperature, reflux | Readily available, inexpensive | Harsh conditions, side reactions, low yields |

| Lewis Acids (e.g., ZrCl₄) | Milder temperatures, organic solvents | Higher yields, cleaner reactions | Catalyst can be moisture-sensitive |

| Iodine | Solvent-free or in organic solvents | Mild, efficient, readily available | Potential for substrate sensitivity |

| Ionic Liquids | Mild to moderate temperatures | "Green" solvent, potential for catalyst recycling | Higher cost, viscosity can be an issue |

| Solid-Supported Catalysts | Various, often milder conditions | Easy catalyst recovery and reuse, cleaner workup | Catalyst preparation can be complex |

| Microwave Irradiation | Neat or in a high-boiling solvent | Drastically reduced reaction times, high yields | Requires specialized equipment |

Navigating Substrate Scope and Regioselectivity

A key advantage of the Friedländer synthesis is its versatility, allowing for a wide range of 2-aminoaryl aldehydes and ketones to be used in conjunction with various α-methylene carbonyl compounds to generate a diverse library of substituted quinolines.[1][15] The reaction is compatible with numerous functional groups, including methoxy, chloro, fluoro, and esters.[16]

A significant challenge arises when using unsymmetrical ketones as the α-methylene component, which can lead to issues with regioselectivity.[2] To address this, several strategies have been developed. One approach is to introduce a phosphoryl group on one of the α-carbons of the ketone to direct the condensation.[2] The use of specific amine catalysts or ionic liquids has also been shown to effectively control the regioselectivity of the reaction.[2] Another tactic to circumvent side reactions, such as the self-condensation of ketones under basic conditions, is to use an imine analog of the o-aniline starting material.[2]

Modern Methodologies and Green Chemistry Perspectives

Recent advancements in the Friedländer synthesis have focused on improving its environmental footprint and overall efficiency. Microwave-assisted synthesis has emerged as a powerful tool, significantly accelerating the reaction.[14] For instance, using neat acetic acid as both a solvent and catalyst under microwave irradiation at 160°C can lead to the synthesis of quinolines in as little as 5 minutes with excellent yields.[14]

Solvent-free reaction conditions are another hallmark of modern, greener approaches.[2] The use of solid-supported catalysts, such as those based on polymers, not only facilitates easier product purification but also allows for the recovery and reuse of the catalyst, aligning with the principles of green chemistry.[11][12] An electrochemically assisted Friedländer reaction has also been developed as a sustainable, reagent-free method that operates under mild conditions with high atom economy.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both a classic and a modern approach to the Friedländer synthesis.

Protocol 1: Classic Acid-Catalyzed Synthesis of 2-Phenylquinoline

This protocol outlines a traditional approach using p-toluenesulfonic acid as the catalyst.

Materials:

-

2-aminobenzaldehyde

-

Acetophenone

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-phenylquinoline.

Protocol 2: Lewis Acid-Catalyzed Synthesis of a Polysubstituted Quinoline

This protocol describes a milder synthesis using a Lewis acid catalyst.[1]

Materials:

-

2-Aminobenzophenone

-

Ethyl acetoacetate

-

Zirconium(IV) chloride (ZrCl₄)

-

Ethanol

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 2-aminobenzophenone (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol, add zirconium(IV) chloride (0.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography (silica gel, ethyl acetate/hexane) to yield the desired polysubstituted quinoline.[1]

Applications in Drug Development and Materials Science

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[4][12][17] Many drugs containing the quinoline core have been successfully marketed for various therapeutic indications.[18] The Friedländer synthesis is a valuable tool for accessing these structures and for generating novel analogs for drug discovery programs.[1]

-

Antimalarial Agents: The quinoline core is central to many antimalarial drugs, such as chloroquine and mefloquine.[5] The Friedländer synthesis can be employed to create new quinoline derivatives to combat drug-resistant strains of malaria.[1]

-

Anticancer Agents: Numerous quinoline derivatives synthesized through this method have demonstrated potent anticancer activity.[1][5]

-

Antibacterial Agents: The quinoline framework is present in several classes of antibiotics.[1][4] The synthesis allows for the creation of new derivatives with potential activity against various bacterial strains.[1]

-

Antiviral Agents: Substituted quinolines have also shown promise as antiviral agents, with activity against a range of viruses including HIV, hepatitis C, and Ebola virus.[18][19]

-

Other Applications: Beyond medicine, quinoline derivatives are utilized in agrochemicals, as ligands in catalysis, and in the development of electronic materials and dyes.[17][18]

Conclusion

The Friedländer synthesis, since its discovery, has remained one of the most direct and versatile methods for constructing the quinoline ring system.[1][3] While traditional methods often required harsh conditions, modern advancements have introduced a plethora of milder and more efficient catalytic systems, broadening the reaction's scope and aligning it with the principles of green chemistry. For researchers in drug development and materials science, a thorough understanding of the nuances of the Friedländer synthesis—from its mechanistic underpinnings to the practicalities of catalyst selection and reaction optimization—is essential for leveraging this powerful reaction to its full potential.

References

-

Marco-Contelles, J. Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Synthesis2004 , 2004(12), 1959-1962. [Link]

-

Greenwood, J. et al. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry2021 , 23(15), 5434-5440. [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. [Link]

-

Gawande, M. B. et al. Advances in polymer based Friedlander quinoline synthesis. Polym. Chem.2021 , 12(40), 5783-5801. [Link]

-

Wikipedia. Friedländer synthesis. [Link]

-

Mans, D. et al. The Friedländer Synthesis of Quinolines. Organic Reactions2004 . [Link]

-

Kamal, A. et al. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. RSC Advances2015 , 5(11), 8175-8181. [Link]

-

Kumar, A. et al. Scope of Friedländer quinoline synthesis. ChemistrySelect2023 , 8(31). [Link]

-

Spencer, J. et al. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. SynOpen2020 , 4(4), 226-230. [Link]

-

Al-Hussain, S. A. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In book: Privileged Scaffolds in Medicinal Chemistry2021 . [Link]

-

Mulvihill, M. J. et al. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis2010 , 2010(10), 1629-1632. [Link]

-

Boufroura, H. et al. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Mini-Reviews in Organic Chemistry2019 , 16(6), 544-554. [Link]

-

Gawande, M. B. et al. Advances in polymer based Friedlander quinoline synthesis. Polym. Chem.2021 , 12(40), 5783-5801. [Link]

-

Chen, Y. et al. Application of Quinoline Ring in Structural Modification of Natural Products. Molecules2022 , 27(19), 6563. [Link]

-

de Souza, M. V. N. et al. Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry2024 , 12. [Link]

-

Al-Mulla, A. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances2022 , 12(29), 18667-18689. [Link]

-

ResearchGate. A few quinoline derivatives in clinical use Although there has been... [Link]

-

Kumar, A. et al. Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry2020 , 207, 112812. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Friedlaender Synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its structural elucidation by mass spectrometry. We will delve into the anticipated fragmentation patterns, strategic considerations for sample analysis, and detailed experimental protocols.

Introduction: The Analytical Significance of a Substituted Quinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The presence of both a hydroxyl group and a methyl carboxylate ester further adds to the molecule's chemical complexity and potential for diverse interactions. Understanding the mass spectrometric behavior of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems.

This guide will focus on electrospray ionization (ESI) mass spectrometry, a soft ionization technique well-suited for the analysis of such polar, functionalized molecules.

Predicted Mass and Isotopic Distribution

The first step in any mass spectrometric analysis is the accurate determination of the molecular weight. The chemical formula for Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is C12H8F3NO3.

| Property | Value |

| Chemical Formula | C12H8F3NO3 |

| Monoisotopic Mass | 287.0456 |

| Average Mass | 287.2004 |

In a high-resolution mass spectrometer, the protonated molecule, [M+H]+, would be observed at m/z 288.0534. The presence of a single carbon atom will result in a characteristic isotopic pattern with an A+1 peak approximately 13.2% of the abundance of the monoisotopic peak.

Anticipated Fragmentation Pathways under Collision-Induced Dissociation (CID)

The fragmentation of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in a tandem mass spectrometer (MS/MS) is expected to be directed by its key functional groups: the methyl ester, the hydroxyl group, and the strongly electron-withdrawing trifluoromethyl group. The quinoline core itself is a stable aromatic system, but substitution can significantly influence its fragmentation.[2]

A plausible fragmentation scheme is presented below:

Caption: Predicted Fragmentation Pathway of [M+H]+

Key Predicted Fragmentations:

-

Loss of Methanol (CH3OH): A common fragmentation pathway for methyl esters, especially with a nearby hydroxyl group, is the neutral loss of methanol (32 Da). This would result in a fragment ion at m/z 256.

-

Loss of Carbon Monoxide (CO): Aromatic systems, including quinolines, can undergo the loss of carbon monoxide (28 Da), leading to a fragment at m/z 260.

-

Loss of a Methoxy Radical (•OCH3): Cleavage of the ester can also result in the loss of a methoxy radical (31 Da), yielding a fragment at m/z 257.

-

Influence of the Trifluoromethyl Group: The CF3 group is generally stable, but can undergo fragmentation through the loss of a fluorine radical (F•, 19 Da) or even the entire CF3 radical (•CF3, 69 Da), although the latter is less common in ESI. A potential loss of a fluorine radical from the m/z 260 fragment could produce an ion at m/z 241.

Synthesis and Potential Impurities

A plausible synthetic route for Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate involves a variation of the Conrad-Limpach or Gould-Jacobs reaction.[3] A likely approach is the condensation of 4-(trifluoromethyl)aniline with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent hydrolysis and esterification.

Caption: Plausible Synthesis Workflow

Potential Impurities to Monitor by Mass Spectrometry:

-

Starting Materials: Unreacted 4-(trifluoromethyl)aniline and diethyl 2-(ethoxymethylene)malonate.

-

Incomplete Cyclization: The intermediate condensation product may persist.

-

Over-alkylation/Esterification Byproducts: The hydroxyl group could potentially be methylated, leading to a methoxy derivative.

-

Decarboxylation Products: Loss of the carboxylate group under harsh reaction conditions.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, self-validating protocol for the analysis of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate.

5.1. Sample Preparation

The goal of sample preparation is to dissolve the analyte in a solvent compatible with ESI and to remove any interfering substances.

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

5.2. Liquid Chromatography (LC) Parameters

Chromatographic separation is crucial for resolving the target analyte from potential impurities.

| Parameter | Recommended Setting | Rationale |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation of moderately polar small molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidification promotes protonation for positive ion ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 5 minutes, hold for 2 minutes | A standard gradient to elute compounds with a range of polarities. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 1-5 µL | Minimize potential for column overloading. |

5.3. Mass Spectrometry (MS) Parameters

These parameters should be optimized for the specific instrument being used.

| Parameter | Recommended Setting (Positive ESI) | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The quinoline nitrogen is readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | To generate a stable electrospray. |

| Gas Temperature | 300 - 350 °C | To aid in desolvation. |

| Gas Flow | 8 - 12 L/min | To assist in desolvation and ion transport. |

| Nebulizer Pressure | 30 - 45 psi | To create a fine aerosol. |

| MS1 Scan Range | m/z 100 - 500 | To cover the expected molecular ion and potential fragments. |

| MS/MS Precursor Ion | m/z 288.1 | The protonated molecular ion. |

| Collision Energy | 10 - 40 eV (Ramped) | A range of collision energies will produce a comprehensive fragmentation pattern. |

Data Analysis and Interpretation

A successful analysis will yield a chromatogram with a sharp peak for the target analyte at a specific retention time. The mass spectrum of this peak should show a prominent ion at m/z 288.1. The MS/MS spectrum of the m/z 288.1 ion should exhibit fragments consistent with the predicted pathways discussed in Section 3. The presence of other peaks in the chromatogram should be investigated as potential impurities, and their mass spectra analyzed to aid in their identification.

Conclusion

The mass spectrometric analysis of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is a powerful tool for its characterization. By understanding its likely fragmentation patterns and employing a robust LC-MS/MS method, researchers can confidently identify this compound and assess its purity. The protocols and insights provided in this guide serve as a strong foundation for the successful analysis of this and related trifluoromethyl-substituted quinoline derivatives.

References

-

Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization. PubMed. [Link]

-

The structures of the substituted quinolines. ResearchGate. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

Sources

A Technical Guide to the Crystal Structure of Quinoline-2-Carboxylate Derivatives: Synthesis, Analysis, and Implications for Drug Development

Abstract: Quinoline-2-carboxylate derivatives represent a pivotal class of heterocyclic compounds, forming the structural core of numerous therapeutic agents. Their profound impact on medicinal chemistry stems from their versatile biological activities, which are intrinsically linked to their three-dimensional architecture in the solid state. This technical guide offers an in-depth exploration of the crystal structure of these derivatives. We will navigate through synthetic methodologies, robust crystallization protocols, and the nuanced interpretation of crystallographic data. By elucidating the interplay of intermolecular forces—such as hydrogen bonding and π-π stacking—that govern supramolecular assembly, this guide provides researchers, scientists, and drug development professionals with the critical insights needed to understand and manipulate the solid-state properties of these compounds, ultimately paving the way for the rational design of more efficacious and stable pharmaceutical products.

The Strategic Importance of Quinoline-2-Carboxylates in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, renowned for its presence in a wide array of biologically active molecules.[1][2] When functionalized with a carboxylate group at the 2-position, the resulting quinoline-2-carboxylate derivatives gain significant potential as therapeutic agents and versatile ligands in metal-catalyzed reactions.[3][4]

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate success.[5] Properties such as solubility, dissolution rate, stability, and bioavailability are not governed by the molecular structure alone, but by how individual molecules arrange themselves into a crystalline lattice.[6][7] Therefore, a comprehensive understanding of the crystal structure is not merely an academic exercise but a fundamental necessity in modern drug development. It allows for the identification of optimal polymorphic forms, the prevention of unwanted phase transitions, and the engineering of co-crystals with tailored physicochemical properties.[6][8] This guide provides a foundational framework for achieving these goals with respect to quinoline-2-carboxylate derivatives.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthetic Strategies

A variety of synthetic routes are available for accessing quinoline-2-carboxylate derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Classic methods like the Doebner-von Miller reaction and the Conrad-Limpach synthesis can be adapted for this purpose.[9] More contemporary approaches offer improved efficiency and substrate scope. For instance, a one-pot protocol starting from β-nitroacrylates and 2-aminobenzaldehydes has been developed, providing good overall yields under heterogeneous conditions.[2][4] Another effective method involves the copper-catalyzed intermolecular addition of alkynes to imines, followed by ring closure.[10]

A general synthetic scheme is outlined below:

-

Esterification/Amidation: Starting from quinoline-2-carboxylic acid (quinaldic acid), the corresponding esters or amides can be prepared using standard procedures, such as reaction with an alcohol or amine in the presence of a coupling agent or conversion to the acid chloride followed by nucleophilic substitution.[11]

-

Hydrolysis: If the synthesis yields an ester, it can be hydrolyzed to the carboxylic acid, typically by refluxing with an aqueous base like NaOH, followed by acidification.[11]

-

Purification: The crude product is often purified by techniques such as column chromatography on silica gel to achieve the high purity required for successful crystallization.[11]

The Art and Science of Crystallization

Obtaining a single crystal of suitable size and quality is often the most challenging step in structure determination.[12] Crystallization is a process of purification where a compound is dissolved in a hot solvent and then allowed to slowly cool, leading to the formation of crystals as the solution becomes supersaturated.[13]

This protocol provides a reliable starting point for crystallizing quinoline-2-carboxylate derivatives. The key is to identify a solvent or solvent system in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures.

Materials:

-

Purified quinoline-2-carboxylate derivative (5-20 mg)

-

Selection of analytical grade solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, hexane)

-

Small, clean glass vials (1-4 mL) with loose-fitting caps or parafilm

-

Heating source (hot plate or water bath)

Procedure:

-

Solvent Screening: Place a small amount (1-2 mg) of the compound in several different vials. Add a few drops of different solvents to each vial to qualitatively assess solubility at room temperature. A good candidate solvent will dissolve the compound sparingly or not at all.

-

Dissolution: To a vial containing 5-10 mg of the compound, add the chosen solvent dropwise while gently warming and swirling until the solid is completely dissolved. The goal is to create a solution that is just saturated at the higher temperature. Avoid using an excessive amount of solvent.

-

Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed pipette containing a small plug of cotton or glass wool into a clean vial. This prevents premature crystallization and removes nucleation sites.

-

Slow Cooling and Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes. This allows for the slow evaporation of the solvent. Place the vial in a vibration-free location at a constant temperature.

-

Crystal Growth: Allow the vial to stand undisturbed for several hours to days. Crystal growth is a slow process; patience is paramount.

-

Harvesting: Once well-formed crystals are observed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent to remove any residual impurities and allow them to air dry.

Causality and Self-Validation:

-

Why slow evaporation? Rapid cooling or evaporation leads to the formation of many small, often poorly ordered, crystals. A slow process allows molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered lattice.

-

Why a clean vial? Dust and scratches can act as nucleation sites, leading to the rapid growth of many small crystals instead of a few large ones.

-

Protocol Validation: The success of this protocol is validated by the outcome: the formation of single, well-defined crystals with sharp edges and clear faces, which are the hallmarks of a sample suitable for X-ray diffraction analysis.

Unveiling the Architecture: X-ray Crystallography Workflow

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure of a molecule and its arrangement in a crystal.[12][14] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Below is a conceptual workflow illustrating the key stages from crystal selection to final structural validation.

Caption: A streamlined workflow for single-crystal X-ray crystallography.

Analysis of Crystal Structures: Supramolecular Assembly

The crystal structure of quinoline-2-carboxylic acid itself provides a fascinating case study. It crystallizes in the monoclinic space group P21/c and exists as a co-crystal of its neutral and zwitterionic tautomeric forms.[15] This structural duality highlights the importance of protonation states. The crystal structure is stabilized by hydrogen bonds between these tautomeric pairs.[11][15] This tendency to form robust intermolecular interactions is a defining characteristic of the entire class of derivatives.

Key Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is directed by a hierarchy of non-covalent interactions.[16] For quinoline-2-carboxylate derivatives, the most significant interactions include hydrogen bonds and π-π stacking.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The quinoline nitrogen atom is also a hydrogen bond acceptor. These groups frequently engage in strong, directional interactions, such as O-H···N or O-H···O bonds, which often form predictable patterns or "synthons".[17][18] For instance, carboxylic acids commonly form dimeric R²₂(8) ring motifs through self-complementary hydrogen bonds.[19]

-

π-π Stacking: The planar aromatic quinoline ring system facilitates attractive π-π stacking interactions. These dispersion forces, though weaker than hydrogen bonds, are ubiquitous and play a crucial role in the overall stabilization of the crystal lattice, often leading to herringbone or parallel-displaced arrangements.[16]

-

Other Interactions: Weaker interactions like C-H···O and halogen bonds (if halogen substituents are present) also contribute to the stability and specificity of the crystal packing.[20]

Caption: Common intermolecular interactions governing crystal packing.

Comparative Crystallographic Data

The precise geometry of the crystal lattice is defined by the unit cell parameters. Subtle changes in molecular substitution can lead to significant changes in these parameters and the overall packing motif. The table below presents crystallographic data for the parent quinoline-2-carboxylic acid and one of its derivatives to illustrate this point.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Quinoline-2-carboxylic acid | C₁₀H₇NO₂ | Monoclinic | P2₁/c | 9.724 | 5.937 | 27.545 | 90.15 | [15] |

| 4-Hydroxy-quinoline-2-carboxylic acid monohydrate | C₁₀H₇NO₃·H₂O | Orthorhombic | P2₁2₁2₁ | 4.981 | 11.530 | 16.516 | 90.00 | [15] |

Data extracted from published crystallographic studies.

Structure-Property Relationships in Drug Development

The solid-state form of an API directly influences its processability during manufacturing and its performance in a final dosage form.[21]

-

Solubility and Dissolution: Different polymorphs of the same compound can exhibit vastly different solubilities.[6] A more stable crystal form generally has lower solubility. The energy required to break the crystal lattice and solvate the individual molecules is a key factor. Strong intermolecular interactions, leading to dense packing, typically result in lower solubility.

-

Stability and Polymorphism: The existence of multiple crystalline forms (polymorphism) is a major concern in the pharmaceutical industry.[6][22] A drug product must be formulated with the most stable polymorph to prevent conversion to a less soluble or bioavailable form during storage. Crystal structure analysis is the only definitive way to identify and characterize different polymorphs.

-

Mechanical Properties: The shape (habit) of a crystal affects its flowability and compressibility, which are critical parameters for tablet manufacturing.[21] Crystal habit is an outward expression of the internal crystal structure.

Conclusion and Future Outlook

The crystal structure of quinoline-2-carboxylate derivatives is a rich field of study with direct relevance to the development of new medicines. A thorough understanding of the principles of synthesis, crystallization, and structural analysis empowers scientists to control the solid-state properties of these important compounds. By leveraging this knowledge, it is possible to mitigate risks associated with polymorphism and engineer crystalline forms with optimized properties for therapeutic use.

Future research will likely focus on the expanded use of crystal engineering principles to design novel co-crystals and salts of quinoline-2-carboxylate derivatives.[8] The integration of computational crystal structure prediction with high-throughput screening methods will further accelerate the discovery and characterization of new solid forms with enhanced pharmaceutical profiles.

References

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. syrris.com [syrris.com]

- 7. filter-dryer.com [filter-dryer.com]

- 8. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iipseries.org [iipseries.org]

- 10. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. science.uct.ac.za [science.uct.ac.za]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs | MDPI [mdpi.com]

- 18. books.rsc.org [books.rsc.org]

- 19. Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01170H [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing this solubility, detailed and validated experimental protocols for its determination, and insights into the interpretation of the resulting data. This guide is designed to empower researchers in drug discovery and development with the necessary knowledge to accurately and reliably work with this compound in a crucial solvent.

Introduction: The Critical Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) is a powerful and versatile polar aprotic solvent, widely employed in early-stage drug discovery for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] Its miscibility with water and most organic solvents makes it an invaluable vehicle for the preparation of stock solutions used in high-throughput screening (HTS) and various in vitro and in vivo assays.[1][3]

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, antimalarial, and antiviral agents.[4][5][6] The accurate determination of the solubility of this specific derivative in DMSO is a critical first step in any experimental workflow, as it dictates the maximum achievable concentration in stock solutions and, consequently, the deliverable dose in biological assays.

This guide will provide both the theoretical framework and the practical methodologies to confidently assess the solubility of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in DMSO.

Theoretical Considerations for Solubility in DMSO

The solubility of a compound is governed by the interplay of its crystal lattice energy and the solvation energy when interacting with the solvent.[7] For Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, several structural features will influence its interaction with DMSO:

-

The Quinoline Core: The aromatic, heterocyclic nature of the quinoline ring system contributes to its overall planarity and potential for π-π stacking interactions. Quinoline itself is readily soluble in most organic solvents.[4]

-

The 4-hydroxy Group: This group can act as both a hydrogen bond donor and acceptor. The presence of this group can lead to tautomerism, existing in equilibrium with its keto form (quinolinone).[8] This equilibrium can be influenced by the solvent environment.

-

The 6-(trifluoromethyl) Group: The trifluoromethyl group is a strong electron-withdrawing group, which can impact the electron density of the quinoline ring system. Its presence is known to enhance the chemical stability and reactivity of the molecule.[9]

-

The 2-carboxylate Methyl Ester Group: This ester group adds polarity to the molecule and can participate in dipole-dipole interactions with the sulfoxide group of DMSO.

DMSO is a highly polar aprotic solvent with a strong dipole moment. It is an excellent hydrogen bond acceptor but lacks donor capabilities. Therefore, it will readily solvate the Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate molecule by interacting with the ester and the nitrogen of the quinoline ring, and by accepting a hydrogen bond from the 4-hydroxy group.

Experimental Determination of Solubility in DMSO

The following protocols provide a robust framework for determining both the kinetic and thermodynamic solubility of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in DMSO.

Materials and Equipment

-

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate (powder form)

-

Anhydrous DMSO

-

Vortex mixer

-

Thermomixer or incubator shaker

-

High-speed microcentrifuge

-

Calibrated analytical balance

-

Calibrated micropipettes

-

2 mL microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Kinetic Solubility Protocol

This method provides a rapid assessment of solubility and is suitable for high-throughput applications.

Workflow for Kinetic Solubility Determination

Caption: Workflow for kinetic solubility determination in DMSO.

Step-by-Step Procedure:

-

Preparation of a Supersaturated Solution: Accurately weigh approximately 10 mg of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate into a 2 mL microcentrifuge tube.[1]

-

Add an initial volume of 100 µL of anhydrous DMSO to the tube.[1]

-

Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[1]

-

If the compound dissolves completely, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition until a solid precipitate is observed.[1]

-

Equilibration: Place the tube in a thermomixer or incubator shaker and agitate at room temperature for 2 hours to allow the solution to reach a state of kinetic equilibrium.[1]

-

Separation of Undissolved Solid: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved compound.[1]

-

Quantification: Carefully aspirate a known volume of the clear supernatant. Prepare a dilution series of this supernatant and a standard curve using known concentrations of the compound. Analyze the samples by a validated HPLC or NMR method to determine the concentration of the dissolved compound.[10][11]

Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for solubility determination as it measures the solubility of the most stable crystalline form of the compound at equilibrium.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination in DMSO.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate to a known volume of DMSO in a sealed container. The presence of undissolved solid is essential.

-

Equilibration: Place the container in a shaker bath at a constant temperature (typically 25 °C) and agitate for 24 to 48 hours. This extended period ensures that the solution reaches thermodynamic equilibrium.[12]

-

Phase Separation: Allow the suspension to stand undisturbed for a short period to allow the larger particles to settle. Then, centrifuge a sample of the suspension at high speed to pellet all undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or NMR, as described in the kinetic protocol.

Data Presentation and Interpretation

The solubility of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in DMSO should be reported in standard units such as mg/mL or molarity (mol/L).

Table 1: Solubility of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in DMSO at 25°C

| Solubility Method | Solubility (mg/mL) | Solubility (M) |

| Kinetic | Experimental Value | Calculated Value |

| Thermodynamic | Experimental Value | Calculated Value |

Interpretation of Results:

-

Kinetic vs. Thermodynamic Solubility: It is common for the kinetic solubility to be higher than the thermodynamic solubility. This is because the kinetic method may result in a supersaturated solution or the dissolution of a less stable, more soluble polymorphic form of the compound.

-

Factors Influencing Accuracy: The purity of the compound is paramount. Impurities can either enhance or decrease the apparent solubility. The hydration state of the DMSO can also affect the results, hence the use of anhydrous DMSO is recommended. Accurate temperature control is crucial for thermodynamic measurements.

Conclusion

The determination of the solubility of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in DMSO is a fundamental requirement for its use in drug discovery and development. By understanding the underlying physicochemical principles and employing robust, validated experimental protocols, researchers can ensure the generation of accurate and reliable solubility data. This, in turn, will facilitate the design of more effective and reproducible biological experiments, ultimately accelerating the path of this promising quinoline derivative toward its potential therapeutic applications.

References

- In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. AJC-11854.

- 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila.

- 4-Hydroxy-2-methyl-6-quinolinecarboxylic acid AldrichCPR. Sigma-Aldrich.

- Quinoline. Wikipedia.

- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.

- Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.

- Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.

- DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.

- THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES.

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.

- 4-(Trifluoromethyl)quinoline-6-carboxylic acid. PubChem.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World.

- Quinoline derivatives (organic compounds) and their properties.

- 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. Chem-Impex.

- 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Lead Sciences.

- Dimethyl Sulfoxide (DMSO)

- Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, a research chemical with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the known bioactivities of related quinoline derivatives, this document serves as a foundational resource for researchers investigating this compound and its analogs.

Introduction: The Quinoline Scaffold and its Significance

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] This heterocyclic motif is a cornerstone in the development of numerous therapeutic agents, demonstrating a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[3][4][5][6] The versatility and reactivity of the quinoline nucleus make it an attractive starting point for the synthesis of novel drug candidates.[3]

The subject of this guide, Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, incorporates several key functional groups that are expected to modulate its biological activity:

-

The 4-hydroxyquinoline core: This feature is common in many biologically active quinolines and can exist in tautomeric equilibrium with the corresponding quinolone form.[7]

-

A C-6 trifluoromethyl group: The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[8]

-

A C-2 methyl carboxylate group: This ester functional group can influence the compound's solubility, cell permeability, and pharmacokinetic profile. It also provides a handle for further chemical modification.

Given the limited direct experimental data on Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, this guide will also draw upon the properties of closely related analogs to provide a robust understanding of its potential as a research chemical.

Physicochemical Properties

| Property | Estimated Value | Source |

| Molecular Formula | C₁₂H₈F₃NO₃ | |

| Molecular Weight | 271.19 g/mol | |

| Appearance | Likely a solid | Inferred |

| Storage | Sealed in a dry environment at room temperature | |

| SMILES Code | O=C(C1=NC2=CC=C(C(F)(F)F)C=C2C(O)=C1)OC | Adapted from |

Hazard Information (based on analog):

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Synthesis and Mechanism

The synthesis of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate can be logically approached in a two-step process: first, the formation of the quinoline core to yield 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylic acid, followed by the esterification of the carboxylic acid.

Step 1: Synthesis of the Quinoline Core (Hypothetical Route)

Several classical methods exist for the synthesis of the quinoline scaffold, such as the Gould-Jacobs reaction.[1][2] This reaction typically involves the condensation of an aniline with a malonic acid derivative. For the synthesis of the carboxylic acid precursor, a plausible route would involve the reaction of 4-(trifluoromethyl)aniline with a suitable three-carbon building block, followed by cyclization.

Caption: Hypothetical Gould-Jacobs synthesis of the carboxylic acid precursor.

Step 2: Esterification of 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylic acid

The conversion of the carboxylic acid to its corresponding methyl ester can be achieved through Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[9]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylic acid in an excess of methanol (e.g., 20-50 equivalents), which acts as both the solvent and the reagent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05-0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate.

Caption: Workflow for the Fischer esterification of the quinoline carboxylic acid.

Potential Biological Applications and Research Workflows

The quinoline scaffold is associated with a wide array of biological activities.[6] Derivatives bearing trifluoromethyl groups are of particular interest in drug discovery.[3] Based on the known activities of similar compounds, Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is a promising candidate for investigation in several therapeutic areas.

Potential Areas of Investigation:

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer effects.[5] Research could focus on screening this compound against various cancer cell lines to determine its antiproliferative activity.

-

Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine.[3] This compound could be evaluated for its activity against Plasmodium falciparum.

-

Antibacterial and Antifungal Activity: Quinolines are known to possess antimicrobial properties.[3] Screening against a panel of pathogenic bacteria and fungi would be a valuable line of inquiry.

-

Anti-inflammatory Activity: Some quinoline derivatives exhibit anti-inflammatory effects.[6] This compound could be tested in cellular assays for its ability to modulate inflammatory pathways.

Hypothetical Research Workflow: Anticancer Screening

The following workflow outlines a typical approach for the initial evaluation of the anticancer potential of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate.

Caption: A streamlined workflow for the initial anticancer screening of the title compound.

Conclusion

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate represents a promising, yet underexplored, research chemical. Its structural features, rooted in the versatile quinoline scaffold, suggest a high potential for biological activity. This guide provides a foundational understanding of its properties, a logical synthetic pathway, and potential avenues for research. As a novel compound, it offers a unique opportunity for scientists to contribute to the expanding field of medicinal chemistry and potentially uncover new therapeutic leads.

References

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20739–20766. [Link]

-

Fujikawa, K., & Umetsu, N. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 299–315. [Link]

-

PubChem. (n.d.). 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. Retrieved from [Link]

-

Kumar, A., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 15(3), 1-21. [Link]

-

Taylor & Francis. (n.d.). Quinoline – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Retrieved from [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20739–20766. [Link]

-

Li, Y., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Physical Chemistry Chemical Physics, 17(45), 30279-30291. [Link]

-

PrepChem. (n.d.). Synthesis of 2,7-bis-(trifluoromethyl)-4-hydroxy-3-quinoline-carboxylic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Geronikaki, A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(15), 4434. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

-

Chemsrc. (2025, August 20). 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid. Retrieved from [Link]

-

Lead Sciences. (n.d.). 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. chemimpex.com [chemimpex.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

"derivatization of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate for biological screening"

Application Note: Derivatization of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate for Biological Screening

Executive Summary

This guide details the strategic derivatization of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate . This scaffold is a "privileged structure" in drug discovery, serving as a precursor for kinase inhibitors, antimalarials, and antibacterial agents.[1] The presence of the 6-trifluoromethyl (

Strategic Analysis & Chemical Logic

The Pharmacophore

The molecule presents three distinct regions for modification, each serving a specific biological function:

-

Region A (C4-Position): The 4-hydroxy group exists in tautomeric equilibrium with the 4-quinolone. For biological screening, this is the primary "warhead" vector. Converting this to a 4-chloro substituent activates the ring for Nucleophilic Aromatic Substitution (

), allowing the introduction of diverse amines (solubilizing groups, H-bond donors). -

Region B (C2-Position): The methyl ester is a "handle" for solubility and pharmacokinetic tuning. It can be hydrolyzed to the acid (for salt formation) or converted to amides/hydrazides to extend the binding pocket interaction.

-

Region C (C6-Trifluoromethyl): This group is generally left intact.[2] It serves as a bioisostere for a chloro- or methyl- group but with significantly higher lipophilicity and electron-withdrawing capacity, which increases the electrophilicity at C4, facilitating

reactions.[1]

Reaction Pathway Diagram

The following diagram outlines the logical flow for diversifying this scaffold.

Figure 1: Divergent synthesis workflow. Pathway 1 targets the core pharmacophore; Pathway 2 targets solubility and ADME properties.

Module A: C4-Functionalization (The "Warhead" Protocol)